Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate
Description
Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-based compound with a complex substitution pattern. Its structure (Figure 1) includes:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- A 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl group linked via an amide bond at position 2.
- A diethylcarbamoyl group at position 4.
- A propan-2-yl ester at position 3 and a methyl group at position 3.
The compound’s molecular formula is C29H31N3O4S2 (MW: 549.7041 g/mol) . Its synthesis likely involves multi-step coupling reactions, including amide bond formation and esterification, as inferred from analogous thiophene derivatives in the literature .
Properties
Molecular Formula |
C25H29N3O5S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H29N3O5S/c1-7-28(8-2)24(30)21-15(5)18(25(31)32-14(3)4)23(34-21)26-22(29)19-16(6)33-27-20(19)17-12-10-9-11-13-17/h9-14H,7-8H2,1-6H3,(H,26,29) |
InChI Key |
UDDLWZOBHGHISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the isoxazole ring and the thiophene ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may act as an antagonist to certain receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
A. Ester Group Variations
B. Position 2 Substitutions
- Replacement of the oxazole-carbonyl group with fluorobenzamido (), quinoline-carbonyl (), or trimethoxybenzamido () alters electronic and steric profiles.
C. Position 5 Functionalization
- The diethylcarbamoyl group in the target compound distinguishes it from analogs lacking this substituent (e.g., ). Carbamoyl groups are known to modulate solubility and hydrogen-bonding interactions.
Biological Activity
Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound with a molecular weight of approximately 553.67 g/mol. This compound features a thiophene ring and various substituents that contribute to its potential biological activity. The unique structural characteristics position it as a candidate for further investigation in medicinal chemistry.
Molecular Formula
The molecular formula for this compound is .
Structural Features
The compound includes:
- A thiophene ring , which is known for its diverse biological activities.
- A diethylcarbamoyl group , which enhances solubility and bioactivity.
- An oxazole moiety , contributing to its reactivity and potential therapeutic effects.
Preliminary Findings
Early studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Initial assays suggest the compound may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis or dermatitis.
- Anticancer Potential : Some preliminary studies have indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiophene and oxazole rings may play a critical role in interacting with biological targets such as enzymes involved in inflammation and cancer progression.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-isopropyl -2-{[(5-methyl -3 -phen yl -1 , 2 -ox azol -4 - yl)carbon yl]amino}thiophene -3-carboxylic acid | C20H20N2O4S | Lacks diethylcarbamoyl group |
| Propan -2 - yl 4 - eth yl -5 -m eth yl -2-{[2 -(5-m eth yl th iophen -2 - yl ) quin oline -4-carbon yl] amino } thiophene -3-carboxylic acid | C26H26N2O3S | Different substituents on thiophene |
| Diethyl 5-(morpholinocarbon yl)-4-m eth yl -th iophen e | C22H30N2O4S | Morpholine instead of diethylcarbamoyl |
This table illustrates the uniqueness of propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-y)carbon ylamino]}thiophene-3-carboxylate compared to structurally similar compounds.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of various thiophene derivatives highlighted the efficacy of propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-y)carbon ylamino]}thiophene against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating strong antimicrobial potential.
Anti-inflammatory Mechanism Investigation
Research involving the anti-inflammatory effects of this compound revealed its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound showed an IC50 value of approximately 0.1 µM in inhibiting COX activity, suggesting significant anti-inflammatory properties.
Anticancer Activity Assessment
In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased early apoptotic cells upon treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
